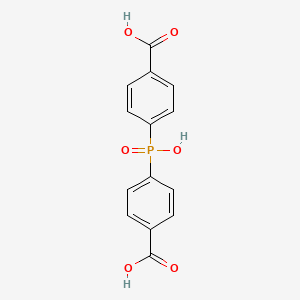

4,4'-(Hydroxyphosphoryl)dibenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

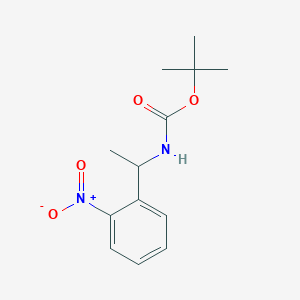

4,4’-(Hydroxyphosphoryl)dibenzoic acid is a compound that has garnered significant interest in the field of materials chemistry. This compound is known for its unique structure, which includes a phosphoryl group attached to a dibenzoic acid framework. This structural feature endows the compound with unique properties, making it a valuable ligand in the synthesis of metal-organic frameworks (MOFs) for various applications .

準備方法

合成経路と反応条件: 一般的な方法の1つは、制御された条件下でジ安息香酸をホスホリルクロリドと反応させて、目的の生成物を得ることです .

工業生産方法: 4,4'-(ヒドロキシホスホリル)ジ安息香酸の具体的な工業生産方法はあまり文書化されていませんが、合成は一般的に、規模と効率の調整を施した、ラボでの方法と同様の原則に従います。 連続フロー反応器と最適化された反応条件の使用は、工業的な環境において収率と純度を高めることができます .

化学反応の分析

反応の種類: 4,4'-(ヒドロキシホスホリル)ジ安息香酸は、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、特定の条件下で酸化されて、ホスホリル化誘導体になります。

一般的な試薬と条件:

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用することができます。

置換: ハロゲン化アルキルやアシルクロリドなどの試薬は、置換反応を促進することができます。

主な生成物: これらの反応から生成される主な生成物には、ホスホリル化誘導体と置換ジ安息香酸が含まれ、これらはさまざまな用途にさらに利用することができます .

4. 科学研究への応用

4,4'-(ヒドロキシホスホリル)ジ安息香酸は、科学研究において幅広い用途を持っています。

化学: これは、ガス貯蔵や分離における可能性が研究されている、金属有機構造体(MOF)の合成における配位子として使用されています.

生物学: この化合物は、そのユニークな構造により、生体分子と相互作用することができ、薬物送達システムの候補となっています。

医学: 新しい医薬品の開発における可能性を調査するための研究が進行中です。

科学的研究の応用

4,4’-(Hydroxyphosphoryl)dibenzoic acid has a wide range of applications in scientific research:

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug delivery systems.

Medicine: Research is ongoing to explore its potential in developing new pharmaceuticals.

作用機序

4,4'-(ヒドロキシホスホリル)ジ安息香酸がその効果を発揮する機序は、主に金属イオンと安定な錯体を形成する能力によるものです。ホスホリル基は配位部位として働き、化合物が金属イオンと結合してMOFを形成することを可能にします。 これらのフレームワークは、配位子と金属イオン間の特定の相互作用のために、選択的吸着や高い熱安定性などのユニークな特性を示します .

類似化合物:

4,4'-ジカルボキシルジフェニルホスフィンオキシド: 構造は似ていますが、ヒドロキシル基がありません。

4,4'-ジヒドロキシビフェニル: ヒドロキシル基が含まれていますが、ホスホリル基がありません。

独自性: 4,4'-(ヒドロキシホスホリル)ジ安息香酸は、ホスホリル基とヒドロキシル基の両方が存在することで、独特の化学的特性を備えています。 この二重の機能により、類似化合物と比較してより安定で汎用性の高いMOFを形成することができます .

類似化合物との比較

4,4’-Dicarboxyldiphenylphosphine oxide: Similar in structure but lacks the hydroxyl group.

4,4’-Dihydroxybiphenyl: Contains hydroxyl groups but lacks the phosphoryl group.

Uniqueness: 4,4’-(Hydroxyphosphoryl)dibenzoic acid is unique due to the presence of both the phosphoryl and hydroxyl groups, which provide it with distinct chemical properties. This dual functionality allows it to form more stable and versatile MOFs compared to similar compounds .

特性

分子式 |

C14H11O6P |

|---|---|

分子量 |

306.21 g/mol |

IUPAC名 |

4-[(4-carboxyphenyl)-hydroxyphosphoryl]benzoic acid |

InChI |

InChI=1S/C14H11O6P/c15-13(16)9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)(H,19,20) |

InChIキー |

UNPLIEQDFJULBB-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC=C1C(=O)O)P(=O)(C2=CC=C(C=C2)C(=O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12500864.png)

![3-[(3-bromophenyl)carbonyl]-6-methoxyquinolin-4(1H)-one](/img/structure/B12500882.png)

![Methyl 5-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12500902.png)

![N-[2-(2-methoxyphenoxy)ethyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B12500908.png)

![2-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12500915.png)

![3-[({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12500922.png)

![1-{2-[(3-Chlorophenyl)(methyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500923.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500945.png)

![2-({3-[2-(Carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B12500954.png)